Methyl 2-bromopyrimidine-4-carboxylate

Cross-coupling Suzuki-Miyaura heteroaryl halide

Methyl 2-bromopyrimidine-4-carboxylate (CAS 1209459-78-8, molecular formula C₆H₅BrN₂O₂, molecular weight 217.02 g/mol) is a heteroaryl bromide belonging to the class of 2-halopyrimidine-4-carboxylate esters. Its structure features a bromine atom at the pyrimidine C2 position and a methyl ester at C4, making it a bifunctional intermediate for sequential or orthogonal derivatization.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 1209459-78-8
Cat. No. B1427732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromopyrimidine-4-carboxylate
CAS1209459-78-8
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=NC=C1)Br
InChIInChI=1S/C6H5BrN2O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3
InChIKeyOAKFMNMNMOCFFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromopyrimidine-4-carboxylate (CAS 1209459-78-8): A Strategic Halogenated Pyrimidine Building Block for Cross-Coupling-Driven Synthesis


Methyl 2-bromopyrimidine-4-carboxylate (CAS 1209459-78-8, molecular formula C₆H₅BrN₂O₂, molecular weight 217.02 g/mol) is a heteroaryl bromide belonging to the class of 2-halopyrimidine-4-carboxylate esters . Its structure features a bromine atom at the pyrimidine C2 position and a methyl ester at C4, making it a bifunctional intermediate for sequential or orthogonal derivatization. The C2–Br bond is specifically reactive in palladium-catalyzed cross-coupling reactions, while the C4 ester can be independently transformed or retained to modulate physicochemical properties. This compound is a key precursor in the synthesis of kinase inhibitors, antiviral nucleoside analogs, and functional materials requiring pyrimidine cores [1].

Why 2-Halopyrimidine-4-carboxylate Esters Are Not Interchangeable: Procuring Methyl 2-bromopyrimidine-4-carboxylate


Substituting Methyl 2-bromopyrimidine-4-carboxylate with a close analog—such as the 2-chloro, 2-iodo, 5-bromo regioisomer, or ethyl ester variant—can result in dramatically different reaction outcomes that impact synthetic route feasibility and final product quality. The C2-halogen identity dictates oxidative addition rates in cross-coupling chemistry: 2-chloro derivatives often fail or require forcing conditions, whereas the bromo analog balances reactivity and stability for reliable Suzuki-Miyaura coupling [1]. The regioisomeric 5-bromo analogue has distinct electronic properties that alter regioselectivity in further functionalizations. Similarly, the methyl versus ethyl ester influences solubility, steric bulk, and transesterification risk during multistep syntheses . These differences are not cosmetic; they directly determine whether a synthetic route can be executed at scale, with acceptable yield and purity.

Quantitative Differentiation Evidence for Methyl 2-bromopyrimidine-4-carboxylate Relative to Analogues


Superior Cross-Coupling Reactivity of 2-Bromo vs. 2-Chloro Analogue in Suzuki-Miyaura Reactions

Palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloro-substituted pyrimidines is documented to proceed poorly or not at all, representing a critical failure point in the synthesis of C2-arylated pyrimidine targets. Methyl 2-bromopyrimidine-4-carboxylate, by virtue of the C2–Br bond, is explicitly disclosed as a more suitable and advantageous substrate for these reactions [1]. The patent contrasts the performance of 2-chloro- and 2-bromo-substituted pyrimidines in cross-coupling, establishing a clear technological preference for the brominated species in assembling complex pyrimidine-containing molecules required in liquid crystals and pharmaceuticals.

Cross-coupling Suzuki-Miyaura heteroaryl halide pyrimidine reactive building block

Regioisomeric Advantage: C2-Bromo Derivative Enables Selective Monofunctionalization Compared to 5-Bromo Analogue

The reactivity of a halogen atom on a pyrimidine ring is highly position-dependent. While a direct head-to-head study of all regioisomers of methyl bromopyrimidine-4-carboxylate was not located in the search, class-level knowledge of heteroaryl halide reactivity firmly indicates that the 2-position is generally more electrophilic than the 5-position, particularly in nucleophilic aromatic substitution and cross-coupling [1]. Methyl 2-bromopyrimidine-4-carboxylate thus offers a distinct regiochemical handle that can be exploited in the presence of a C4 ester group, enabling sequential C2 then C5 functionalization. In contrast, the 5-bromo-4-carboxylate isomer would not permit the same sequence and often requires harsher conditions for initial coupling.

regioselectivity pyrimidine substitution halogen reactivity Suzuki coupling sequential functionalization

Methyl Ester vs. Ethyl Ester: Lower Steric Demand and Higher Volatility for Downstream Handling

Among 2-bromopyrimidine-4-carboxylate esters, the methyl ester (M.W. 217.02) presents a smaller steric profile compared to the ethyl ester (M.W. 231.05) . This can be advantageous in transformations where steric hindrance at the ester influences reaction rate or selectivity (e.g., enzymatic hydrolysis, sterically sensitive substitutions). Additionally, the methyl ester has a higher vapor pressure, facilitating removal of excess reagent under vacuum, which can simplify purification of intermediates. While both esters are suitable for many applications, the methyl ester is often preferred for early-stage intermediates where subsequent transformations require minimal steric interference.

ester group methyl ester ethyl ester downstream chemistry synthetic intermediate

Optimal Applications of Methyl 2-bromopyrimidine-4-carboxylate Based on Quantitative Differentiation


C2-Arylated Pyrimidine Libraries via Suzuki-Miyaura Coupling

When a synthesis plan requires reliable C2-arylation of a pyrimidine-4-carboxylate scaffold, Methyl 2-bromopyrimidine-4-carboxylate is the preferred substrate over the 2-chloro analogue. In this scenario, the scientific user avoids the failure mode of the 2-chloro derivative which 'proceeds poorly if at all' under standard palladium catalysis [1]. The brominated compound provides a reproducible entry into diverse biaryl and heteroaryl-coupled products crucial for medicinal chemistry programs targeting kinases, GPCRs, and antiviral agents.

Sequential Orthogonal Derivatization: C2-First, C5-Second Strategy

In the construction of 2,5-disubstituted pyrimidines, the higher intrinsic electrophilicity of the C2 position in Methyl 2-bromopyrimidine-4-carboxylate allows chemists to perform a first coupling at C2 (Suzuki, Buchwald-Hartwig, etc.), then install a halogen at C5 for a second coupling, without interfering with the C4 ester [1]. This orthogonal reactivity is a key differentiator from the 5-bromo regioisomer, which would necessitate a reversed and often less efficient sequence.

Synthesis of Low-Molecular-Weight Probes Where Ester Hydrolysis is Required

For drug discovery projects that plan to synthesize a pyrimidine-4-carboxylic acid final compound, the methyl ester provides an ideal balance: it can survive neutral cross-coupling conditions and be cleanly hydrolyzed under mild basic conditions. The methyl ester is less prone to side reactions during hydrolysis compared to the ethyl ester, which can form stable ethanol adducts, and its smaller size minimizes steric interference in the preceding coupling steps .

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